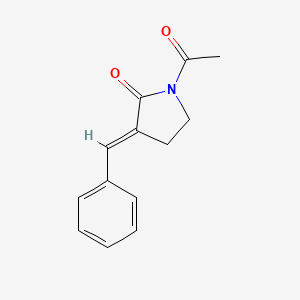
(3E)-1-acetyl-3-benzylidenepyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3E)-1-acetyl-3-benzylidenepyrrolidin-2-one is an organic compound that belongs to the class of pyrrolidinones This compound is characterized by the presence of an acetyl group at the first position, a benzylidene group at the third position, and a pyrrolidin-2-one core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-1-acetyl-3-benzylidenepyrrolidin-2-one typically involves the condensation of an appropriate benzaldehyde with a pyrrolidinone derivative under basic conditions. One common method involves the use of sodium hydroxide as a base and ethanol as a solvent. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
(3E)-1-acetyl-3-benzylidenepyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The acetyl and benzylidene groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
(3E)-1-acetyl-3-benzylidenepyrrolidin-2-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (3E)-1-acetyl-3-benzylidenepyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.
類似化合物との比較
Similar Compounds
(3E)-1-acetyl-3-benzylidenepyrrolidin-2-one: Characterized by the presence of an acetyl group and a benzylidene group.
(3E)-1-acetyl-3-(4-methoxybenzylidene)pyrrolidin-2-one: Similar structure with a methoxy group on the benzylidene ring.
(3E)-1-acetyl-3-(4-nitrobenzylidene)pyrrolidin-2-one: Similar structure with a nitro group on the benzylidene ring.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the acetyl and benzylidene groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
特性
CAS番号 |
1859-57-0 |
|---|---|
分子式 |
C13H13NO2 |
分子量 |
215.25 g/mol |
IUPAC名 |
(3E)-1-acetyl-3-benzylidenepyrrolidin-2-one |
InChI |
InChI=1S/C13H13NO2/c1-10(15)14-8-7-12(13(14)16)9-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3/b12-9+ |
InChIキー |
UEMOIHKUPRATPO-FMIVXFBMSA-N |
異性体SMILES |
CC(=O)N1CC/C(=C\C2=CC=CC=C2)/C1=O |
正規SMILES |
CC(=O)N1CCC(=CC2=CC=CC=C2)C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



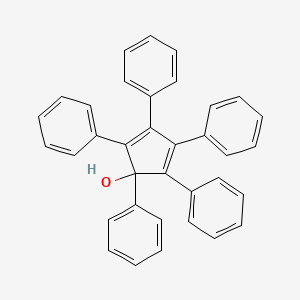
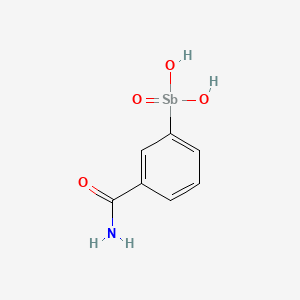
![4,5-Dimethyl-2-[(phenylsulfonyl)amino]phenyl benzenesulfonate](/img/structure/B14739921.png)

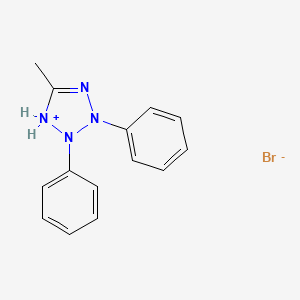
![1,3-Bis[(carbamoylamino)-(2-hydroxyphenyl)methyl]urea](/img/structure/B14739932.png)
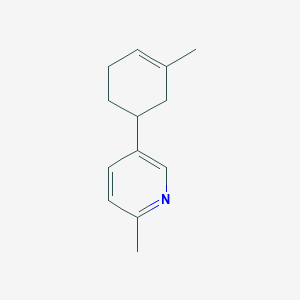
![Methyl 3-{3-[bis(2-hydroxyethyl)amino]phenyl}-2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)propanoate](/img/structure/B14739945.png)
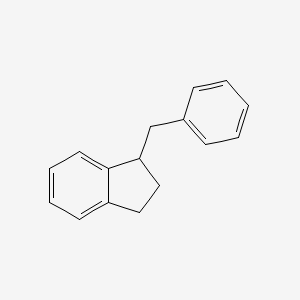
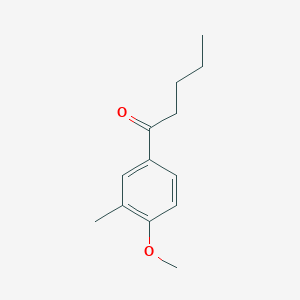
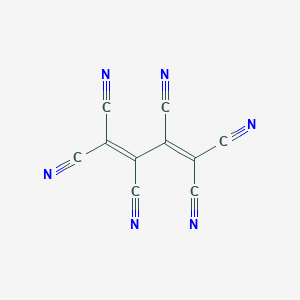
![3,4,9,10-tetramethoxy-7,11b-dihydro-6H-indeno[2,1-c]chromen-6a-ol](/img/structure/B14739968.png)

